molecular formula C9H9NO4 B14841539 4-Hydroxy-3-(methylcarbamoyl)benzoic acid

4-Hydroxy-3-(methylcarbamoyl)benzoic acid

Cat. No.: B14841539
M. Wt: 195.17 g/mol
InChI Key: QKZHWZODTGVCSK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(methylcarbamoyl)benzoic acid is an organic compound belonging to the class of hydroxybenzoic acid derivatives It is characterized by a benzene ring substituted with a hydroxyl group, a carboxyl group, and a methylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(methylcarbamoyl)benzoic acid typically involves the introduction of functional groups onto a benzene ring. One common method is the nitration of methylbenzoic acid followed by reduction and subsequent hydroxylation. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(methylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The hydroxyl and carboxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Hydroxy-3-(methylcarbamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(methylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylcarbamoyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the methylcarbamoyl group but shares similar chemical properties.

    3-Hydroxy-4-methoxybenzoic acid: Contains a methoxy group instead of a methylcarbamoyl group.

    4-Hydroxy-3-methylbenzoic acid: Similar structure but without the carbamoyl group.

Uniqueness

4-Hydroxy-3-(methylcarbamoyl)benzoic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

4-hydroxy-3-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H9NO4/c1-10-8(12)6-4-5(9(13)14)2-3-7(6)11/h2-4,11H,1H3,(H,10,12)(H,13,14)

InChI Key

QKZHWZODTGVCSK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)C(=O)O)O

Origin of Product

United States

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